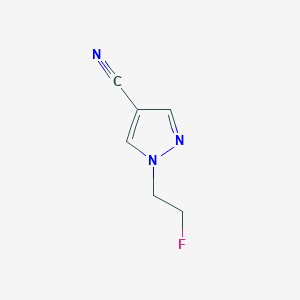

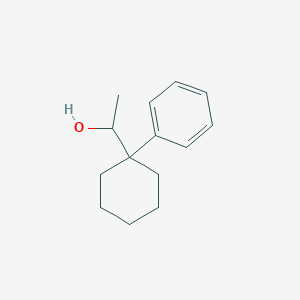

![molecular formula C16H16N2O4S2 B2836718 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2097931-89-8](/img/structure/B2836718.png)

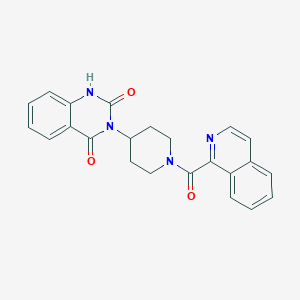

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bithiophene moiety, the introduction of the pyrrolidinone ring, and the attachment of the acetamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bithiophene, pyrrolidinone, and acetamide moieties. The compound would likely exhibit the typical properties of these types of structures, such as aromaticity in the bithiophene moiety and the potential for hydrogen bonding in the pyrrolidinone and acetamide groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bithiophene moiety might participate in electrophilic aromatic substitution reactions. The pyrrolidinone ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bithiophene moiety might confer increased stability and rigidity to the molecule, while the pyrrolidinone and acetamide groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Corrosion Inhibition

The compound's derivatives have been investigated as corrosion inhibitors. Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested their corrosion prevention efficiencies in acidic and oil mediums, showing promising results (Yıldırım & Cetin, 2008).

Electrochemical Studies

Barsch and Beck (1996) explored the overoxidation of polythiophenes, like bithiophene, in acetonitrile electrolytes, providing insights into the electrochemical behavior of such compounds (Barsch & Beck, 1996).

Synthesis and Structural Analysis

Corbier et al. (2000) discussed the synthesis and structure of a pseudodipeptide involving a similar compound, highlighting the conformation and intramolecular interactions (Corbier et al., 2000).

Electropolymerization for Electrochromic Devices

Carbas et al. (2014) synthesized a new monomer related to bithiophene and discussed its electropolymerization for use in electrochromic devices, demonstrating its multichromic properties (Carbas et al., 2014).

Photochemical Applications

Gramain et al. (1979) investigated the photooxydation of lactams and amides, including compounds similar to the one , to produce imides and hydroperoxides, which can be relevant in photodynamic therapy and photochemical synthesis (Gramain et al., 1979).

Organic Synthesis and Medicinal Chemistry

Various studies have explored the use of related compounds in organic synthesis and the development of pharmaceutically active compounds. For example, Fort (2002) described processes for producing pharmaceutically effective derivatives (Fort, 2002).

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, illustrating the potential of such compounds in dye-sensitized solar cells and as non-linear optical materials (Mary et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c19-10(11-3-4-13(24-11)12-2-1-7-23-12)8-17-14(20)9-18-15(21)5-6-16(18)22/h1-4,7,10,19H,5-6,8-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQVOAKMQYBKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

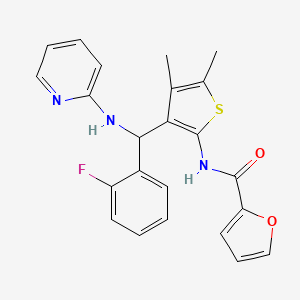

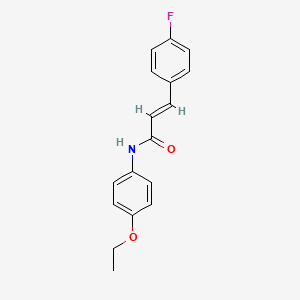

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2836637.png)

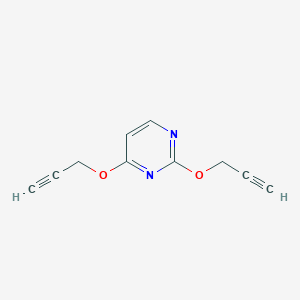

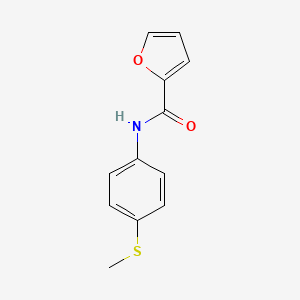

![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)

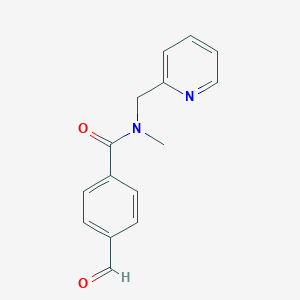

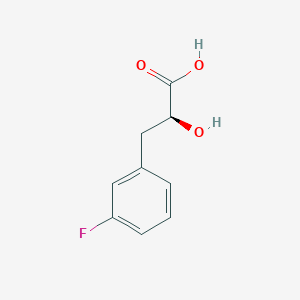

![Methyl 3-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2836646.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)